molecular formula C18H27NO2 B4075832 N-[2-(4-propylphenoxy)ethyl]cyclohexanecarboxamide

N-[2-(4-propylphenoxy)ethyl]cyclohexanecarboxamide

Cat. No. B4075832
M. Wt: 289.4 g/mol
InChI Key: RMPAKJNVJRSLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-propylphenoxy)ethyl]cyclohexanecarboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, including obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders.

Mechanism of Action

N-[2-(4-propylphenoxy)ethyl]cyclohexanecarboxamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and insulin sensitivity. In addition, it has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase endurance and performance by enhancing fatty acid oxidation and glucose uptake in skeletal muscle. It has also been shown to improve insulin sensitivity and reduce inflammation. In addition, it has been found to increase HDL cholesterol levels and decrease triglyceride levels in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(4-propylphenoxy)ethyl]cyclohexanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its ability to enhance endurance and performance, which makes it useful for studying the effects of exercise on metabolism. In addition, it has been found to improve insulin sensitivity and reduce inflammation, which makes it useful for studying the mechanisms underlying metabolic disorders. However, one of the limitations of this compound is its potential to cause cancer, which makes it unsuitable for long-term studies.

Future Directions

There are several future directions for research on N-[2-(4-propylphenoxy)ethyl]cyclohexanecarboxamide. One area of research is the potential use of this compound as a treatment for metabolic disorders, including obesity, diabetes, and dyslipidemia. Another area of research is the investigation of the mechanisms underlying the effects of this compound on energy metabolism, insulin sensitivity, and inflammation. Finally, there is a need for further research on the safety and potential side effects of this compound, particularly its potential to cause cancer.

Scientific Research Applications

N-[2-(4-propylphenoxy)ethyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy metabolism in various animal models. In addition, it has been found to enhance endurance and performance in mice and rats. These findings have led to the investigation of this compound as a potential treatment for metabolic disorders, including obesity, diabetes, and dyslipidemia.

properties

IUPAC Name

N-[2-(4-propylphenoxy)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-2-6-15-9-11-17(12-10-15)21-14-13-19-18(20)16-7-4-3-5-8-16/h9-12,16H,2-8,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPAKJNVJRSLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.